![molecular formula C18H29NO2Si2 B13829457 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one CAS No. 300809-96-5](/img/structure/B13829457.png)
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is a complex organic compound characterized by the presence of benzyl, methyl, and trimethylsilyl groups attached to a furanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with trimethylsilyl chloride in the presence of a base to form the intermediate benzyl(trimethylsilyl)methylamine. This intermediate is then reacted with a furanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), organometallic compounds (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Scientific Research Applications
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(trimethylsilyl)methyl]benzylamine: Shares the benzyl and trimethylsilyl groups but lacks the furanone core.
Benzyl(trimethylsilyl)methylamine: Similar structure but different functional groups attached to the core.
Uniqueness
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is unique due to its combination of benzyl, methyl, and trimethylsilyl groups attached to a furanone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
300809-96-5 |
|---|---|
Molecular Formula |
C18H29NO2Si2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one |
InChI |
InChI=1S/C18H29NO2Si2/c1-19(13-14-11-9-8-10-12-14)17-15(22(2,3)4)16(18(20)21-17)23(5,6)7/h8-12,16H,13H2,1-7H3 |
InChI Key |
DMWSTWUJINMXFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(C(=O)O2)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


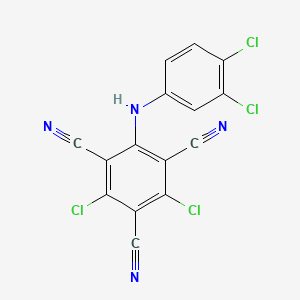
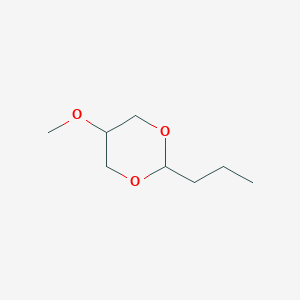
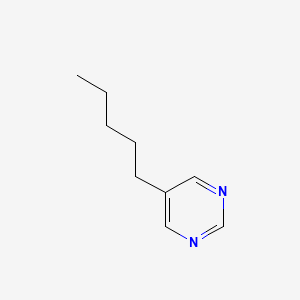


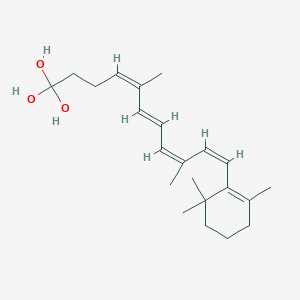
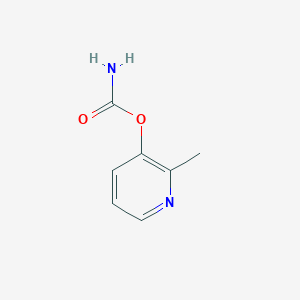
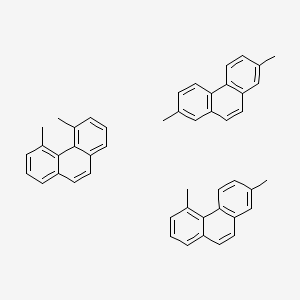
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
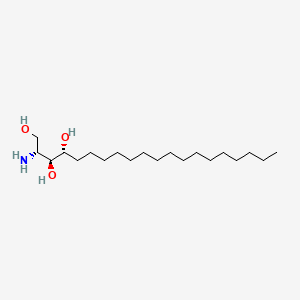
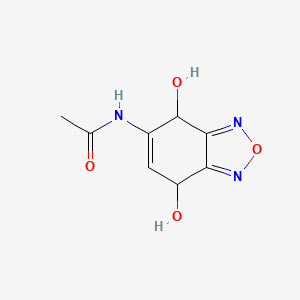
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
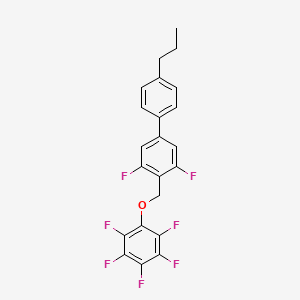
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
